9-Hydroxycamptothecin
Description
Historical Context and Discovery of Camptothecin (B557342) and its Analogues
The story of 9-Hydroxycamptothecin begins with the discovery of its parent compound, camptothecin (CPT). In 1966, Drs. Monroe E. Wall and Mansukh C. Wani, at the Research Triangle Institute, isolated CPT from the bark of the Camptotheca acuminata tree, a native of China where it was used in traditional medicine. wikipedia.orgacs.orgcore.ac.uk Their research, part of a large-scale screening of natural products for anticancer properties, identified CPT as a potent agent against cancer cells. acs.org The initial excitement surrounding CPT's antitumor activity in preclinical studies was tempered by its poor water solubility and adverse side effects in early clinical trials. wikipedia.orgacs.org
This led to a concerted effort by medicinal chemists to synthesize derivatives of CPT that would retain its anticancer efficacy while improving its pharmacological properties. wikipedia.orguees.edu.ec These efforts focused on modifying the A, B, and E rings of the camptothecin structure, particularly at the 7, 9, 10, and 20 carbon positions. biochempeg.com This led to the development of several key analogues, including 10-Hydroxycamptothecin (B1684218) (HCPT), which was independently developed in China in the 1970s. biochempeg.com The discovery that camptothecin and its derivatives target the enzyme topoisomerase I in 1985 reignited interest in this class of compounds. acs.orgbiochempeg.com This understanding of its mechanism of action paved the way for the development of clinically successful analogues like topotecan (B1662842) and irinotecan (B1672180) in the mid-1990s. acs.orgacs.org
Therapeutic Significance of Camptothecin Analogues in Oncology
Camptothecin analogues have become a cornerstone of modern cancer therapy due to their unique mechanism of action. They function as topoisomerase I inhibitors, trapping the enzyme in a complex with DNA. acs.orgnih.gov This action prevents the re-ligation of DNA strands, leading to double-strand breaks during DNA replication in rapidly dividing cancer cells, ultimately causing apoptosis (programmed cell death). wikipedia.orgnih.govmdpi.com This targeted approach offers a high level of potency and a broad spectrum of antitumor activity. biochempeg.com
Clinically approved camptothecin analogues, such as topotecan and irinotecan, are used in the treatment of a variety of cancers, including ovarian, lung, breast, and colon cancers. acs.orgacs.org Irinotecan itself is a prodrug that is metabolized in the body to its active form, SN-38 (7-ethyl-10-hydroxycamptothecin), which is significantly more cytotoxic than the parent compound. biochempeg.comdrugbank.com The success of these drugs has validated the therapeutic potential of the camptothecin scaffold and continues to drive research into new and improved derivatives. uees.edu.ecmdpi.com
Academic Research Focus on this compound and its Derivatives
Academic research on this compound and its derivatives is vibrant and multifaceted, exploring its synthesis, biological activity, and potential for improved drug delivery. Recent studies have identified a cytochrome P450 enzyme, CYP1A1, from Homo sapiens that can catalyze the conversion of camptothecin to this compound, a process that increases its water solubility and cytotoxicity. nih.gov
Researchers are actively synthesizing novel derivatives of 9-HCPT to enhance its anticancer properties. For instance, a series of 9-(alkylthiomethyl)-10-hydroxycamptothecins have been created and shown to possess antiproliferative activity against various cancer cell lines. nih.gov Furthermore, the development of drug delivery systems, such as nanoparticles, is a key area of investigation. One study explored the use of zeolitic imidazolate framework-based nanoparticles to deliver 9-HCPT, demonstrating a potential strategy to improve its efficacy in treating breast cancer. techscience.comtechscience.com
The exploration of other modifications at the 9-position of the camptothecin ring is also a significant area of research. Studies on derivatives with small alkyl groups at the 9-position have shown that these modifications can influence the compound's ability to inhibit topoisomerase I and the growth of cancer cells. aacrjournals.org This ongoing research underscores the continued interest in harnessing the therapeutic potential of this compound and its analogues in the fight against cancer.
Data on Camptothecin and its Derivatives
| Compound Name | Discovery/Development | Key Characteristics |
| Camptothecin (CPT) | Isolated in 1966 from Camptotheca acuminata. wikipedia.orgacs.org | Parent compound, potent topoisomerase I inhibitor, poor water solubility. wikipedia.orguees.edu.ec |
| 10-Hydroxycamptothecin (HCPT) | Developed in China in the 1970s. biochempeg.com | A more active and less toxic derivative of CPT. arvojournals.org |
| Topotecan | Developed in the 1990s. biochempeg.com | Water-soluble analogue, approved for clinical use. acs.orgacs.org |
| Irinotecan (CPT-11) | Synthesized in Japan in 1983. biochempeg.com | Prodrug, metabolized to the highly active SN-38. biochempeg.comdrugbank.com |
| This compound (9-HCPT) | A metabolite of CPT. nih.gov | Increased water solubility and cytotoxicity compared to CPT. nih.gov |
| SN-38 (7-ethyl-10-hydroxycamptothecin) | Active metabolite of Irinotecan. biochempeg.com | 200–2000 times more cytotoxic than Irinotecan. drugbank.com |
Structure
3D Structure
Properties
IUPAC Name |
(19S)-19-ethyl-8,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-2-20(26)13-7-15-17-10(6-11-14(21-17)4-3-5-16(11)23)8-22(15)18(24)12(13)9-27-19(20)25/h3-7,23,26H,2,8-9H2,1H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZZWLIDINBPRC-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5O)N=C4C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5O)N=C4C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90987018 | |
| Record name | 4-Ethyl-4-hydroxy-6,12-dihydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,10,14(4H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90987018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67656-30-8 | |
| Record name | 9-Hydroxycamptothecin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67656-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Hydroxycamptothecin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067656308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethyl-4-hydroxy-6,12-dihydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,10,14(4H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90987018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 67656-30-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Mechanistic Elucidation of 9 Hydroxycamptothecin Action
Topoisomerase I Inhibition and DNA Interaction Dynamics
9-Hydroxycamptothecin, a naturally occurring alkaloid derived from the Camptotheca acuminata tree, exerts its biological effects primarily through the inhibition of DNA topoisomerase I (Top1). nih.govsinica.edu.tw This nuclear enzyme is crucial for managing DNA topology by relieving torsional stress that arises during replication and transcription. aacrjournals.orgmayo.edu The mechanism of action for this compound and its parent compound, camptothecin (B557342), does not involve direct binding to the enzyme or DNA alone, but rather an interaction with the transient complex formed between them. nih.gov
The catalytic cycle of Topoisomerase I involves creating a temporary single-strand break in the DNA backbone. nih.gov This is achieved through a transesterification reaction where a tyrosine residue in the enzyme's active site (specifically Tyr723) covalently links to the 3'-phosphate end of the nicked DNA strand. mdpi.com This intermediate is known as the Topoisomerase I-DNA cleavage complex (Top1cc). nih.govmdpi.com After the DNA strand has rotated to relieve supercoiling, Top1 mediates a second transesterification reaction to reseal the DNA backbone, completing its catalytic cycle. nih.gov
This compound and other camptothecin derivatives function by trapping this transient Top1cc. nih.govnih.gov The drug intercalates into the DNA at the site of the single-strand break and acts as an "interfacial inhibitor," binding to both the enzyme and the DNA. nih.govnih.gov This binding physically obstructs the re-ligation of the broken DNA strand, thereby stabilizing the Top1cc. mdpi.commdpi.com This action transforms the transient enzymatic intermediate into a persistent drug-enzyme-DNA ternary complex, which is a form of protein-associated DNA damage. nih.govaacrjournals.orgnih.gov While the binding of the drug is reversible, its presence significantly increases the half-life of the cleavable complex, leading to an accumulation of these lesions. nih.gov
The stabilization of the Top1cc by camptothecin derivatives is a highly specific process defined by the "interfacial inhibition" model. nih.govnih.gov This model posits that the inhibitor binds at the interface of the macromolecular complex it targets—in this case, the Top1-DNA complex. The drug molecule fits into a pocket created by the enzyme and the nicked DNA, making specific contacts with both. nih.gov
Key interactions that stabilize this ternary complex include:
π–π stacking: The planar, heterocyclic ring system of the camptothecin molecule intercalates between the DNA base pairs flanking the cleavage site. nih.govnih.gov
Hydrogen bonding: The drug forms a network of hydrogen bonds with specific amino acid residues of the Topoisomerase I enzyme and potentially with the DNA bases. nih.govnih.gov These interactions are critical for the drug's inhibitory activity, and mutations in these specific residues can confer resistance. nih.govnih.gov
Only the natural 20(S) isomer of camptothecin derivatives, including this compound, can fit stereospecifically into this interfacial binding pocket, which explains its biological activity, whereas the synthetic 20(R) isomer is inactive. nih.gov This precise molecular interaction prevents the realignment of the DNA ends necessary for re-ligation, effectively poisoning the enzyme and leaving a persistent single-strand break covalently linked to the Top1 protein. nih.gov
Cellular Responses to this compound-Induced DNA Damage
The stabilization of Top1cc by this compound is the initial event that triggers a cascade of cellular responses. The cytotoxicity of the compound is not a direct result of the single-strand breaks themselves, but rather their interaction with essential cellular processes, particularly DNA replication. nih.gov
The primary mechanism of cytotoxicity for Topoisomerase I inhibitors is explained by the "replication fork collision model". nih.govsemanticscholar.orgresearchgate.net During the S-phase of the cell cycle, DNA replication machinery, known as the replisome, moves along the DNA template. When an advancing replication fork encounters a this compound-stabilized Top1cc, a "collision" occurs. nih.govnih.govnih.gov
This collision has several critical consequences:
Replication Fork Arrest: The replisome is unable to proceed past the bulky Top1cc, leading to an irreversible arrest of the replication fork. nih.govnih.gov
Conversion to Double-Strand Breaks: The single-strand break within the Top1cc is converted into a highly cytotoxic, one-ended DNA double-strand break (DSB) as the replication machinery runs off the end of the broken template strand. nih.govnih.gov
These drug-induced, replication-dependent DSBs are severe forms of DNA damage that are difficult for the cell to repair accurately and are potent triggers of cell cycle arrest and apoptosis. mdpi.comaacrjournals.org
The reliance on the collision between replication forks and Top1cc for cytotoxicity explains the marked S-phase specificity of camptothecin derivatives. nih.govnih.gov Cells in the G1 or G2 phases of the cell cycle, which are not actively replicating their DNA, are significantly less sensitive to the effects of these drugs. nih.gov The cytotoxicity is directly linked to the presence of active DNA replication. nih.govnih.gov
The generation of DSBs during S-phase activates the cell's DNA damage response (DDR) pathways. mayo.edumdpi.com This typically leads to the activation of checkpoint kinases such as ATM and ATR, which in turn phosphorylate downstream targets to halt cell cycle progression. mdpi.com Consequently, cells treated with this compound often arrest in the G2/M phase, providing time for the cell to attempt repair of the DNA damage before proceeding to mitosis. nih.govmedchemexpress.com If the damage is too extensive to be repaired, the cell is ultimately directed towards apoptosis.
The extensive DNA damage induced by this compound is a potent signal for the initiation of apoptosis, or programmed cell death. nih.govarvojournals.orgnih.gov Studies have shown that this compound activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. nih.govarvojournals.org
Key molecular events associated with this compound-induced apoptosis include:
Caspase Activation: The process involves the activation of a cascade of cysteine proteases known as caspases. Both initiator caspases (caspase-8 for the extrinsic pathway and caspase-9 for the intrinsic pathway) and executioner caspases (caspase-3 and caspase-7) are activated following treatment. nih.govarvojournals.org
Mitochondrial Events: For the intrinsic pathway, pro-apoptotic signals lead to the release of cytochrome c from the mitochondria into the cytoplasm, which is a key step in the activation of caspase-9. nih.gov
Downregulation of IAP Proteins: this compound has been shown to downregulate the expression of Inhibitor of Apoptosis Proteins (IAPs) such as XIAP and survivin. nih.gov These proteins normally function to block caspase activity, so their downregulation facilitates the execution of the apoptotic program. nih.gov
The culmination of these events is the systematic dismantling of the cell, characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. nih.gov
Research Findings on this compound-Induced Apoptosis
The following table summarizes findings from a study on the effect of 10-Hydroxycamptothecin (B1684218) (HCPT) on apoptosis in colon cancer cell lines.
Table 1: Effect of HCPT on Apoptosis in Colon Cancer Cells
| Cell Line | Treatment | Duration (hours) | Apoptotic Cells (%) |
| SW1116 | Control (PBS) | 48 | ~5% |
| SW1116 | 2.5 µg/mL HCPT | 24 | ~20% |
| SW1116 | 2.5 µg/mL HCPT | 48 | ~45% |
| SW1116 | 2.5 µg/mL HCPT | 72 | ~60% |
| Colo 205 | Control (PBS) | 48 | ~4% |
| Colo 205 | 2.5 µg/mL HCPT | 24 | ~18% |
| Colo 205 | 2.5 µg/mL HCPT | 48 | ~40% |
| Colo 205 | 2.5 µg/mL HCPT | 72 | ~55% |
| Data adapted from studies on colon cancer cells showing a time-dependent increase in apoptosis upon HCPT treatment. nih.gov |
Caspase Activation in Response to this compound
This table illustrates the activation of key caspases in cancer cells following treatment with 10-Hydroxycamptothecin (HCPT), indicating the involvement of both intrinsic and extrinsic apoptotic pathways.
Table 2: Activation of Apoptotic Pathways by HCPT
| Apoptotic Pathway | Key Caspase | Effect of HCPT Treatment |
| Extrinsic | Caspase-8 | Increased cleavage/activation |
| Intrinsic | Caspase-9 | Increased cleavage/activation |
| Executioner | Caspase-3 | Increased cleavage/activation |
| Executioner | Caspase-7 | Increased cleavage/activation |
| Summary of findings from Western blot analysis showing increased expression of cleaved (active) forms of caspases in SW1116 cells after 48 hours of treatment with 2.5 µg/mL HCPT. nih.gov |
Influence on Cellular Metabolism
This compound (SN38), a potent inhibitor of DNA topoisomerase I, exerts significant effects on cellular metabolism, particularly by disrupting the delicate balance of intracellular ribonucleotide (RN) and deoxyribonucleotide (dRN) pools. nih.govmdpi.com This perturbation is a critical aspect of its antitumor mechanism, as the availability of these precursors is essential for DNA synthesis and repair. nih.govmdpi.com
Research conducted on human colorectal carcinoma HCT 116 cells has provided detailed insights into the metabolic consequences of SN38 exposure. mdpi.com The study revealed that SN38 induces a concentration-dependent disruption of both ribonucleoside triphosphate (rNTP) and deoxyribonucleoside triphosphate (dNTP) pools, which correlates with its cytotoxic effects. mdpi.com
Following treatment with SN38, significant alterations in the levels of specific nucleotides were observed at different time points. At 24 hours, there was a noticeable decrease in the intracellular concentrations of ATP and UTP, while a significant accumulation of dATP and TTP was recorded. mdpi.com This initial imbalance suggests a complex interplay between the inhibition of DNA replication due to topoisomerase I poisoning and the cellular mechanisms that regulate nucleotide synthesis.
By 48 hours of exposure, the metabolic landscape shifted further. The levels of ATP and UTP began to recover, indicating a potential adaptive response by the cells. mdpi.com Concurrently, the initially elevated levels of dATP and TTP started to decline. mdpi.com This dynamic change in nucleotide pools highlights the time-dependent effects of SN38 on cellular metabolism.
The observed perturbation of dNTP pools is likely linked to the activity of ribonucleotide reductase (RNR), a key enzyme in the de novo synthesis of deoxyribonucleotides. nih.govmdpi.com While there is no direct evidence that SN38 targets RNR, the cellular response to DNA damage, including cell cycle arrest, can indirectly influence the expression and activity of enzymes involved in nucleotide metabolism. mdpi.com
The imbalance in dNTPs caused by SN38 appears to be a result of initial reliance on de novo nucleotide synthesis at 24 hours, followed by a shift towards salvage pathways by 48 hours as the cells attempt to cope with the metabolic stress. mdpi.com These findings underscore that the antitumor action of this compound extends beyond its primary effect on topoisomerase I, encompassing a significant disruption of the metabolic pathways essential for cancer cell proliferation. nih.govmdpi.com
Table 1: Effect of this compound (SN38) on Intracellular Ribonucleotide and Deoxyribonucleotide Pools in HCT 116 Cells
| Nucleotide | 24-Hour Treatment | 48-Hour Treatment |
| ATP | Decreased | Partial Recovery |
| UTP | Decreased | Partial Recovery |
| dATP | Increased | Decreased from 24h peak |
| TTP | Increased | Decreased from 24h peak |
Synthesis and Chemical Derivatization of 9 Hydroxycamptothecin
Total Synthesis Methodologies of 9-Hydroxycamptothecin and Related Analogues
The total synthesis of camptothecin (B557342) and its analogues, including this compound, has been a significant challenge for synthetic organic chemists, driving the development of innovative synthetic strategies. A flexible approach for constructing the core quinolizinone scaffold of camptothecin involves a cascade exo-hydroamination followed by a spontaneous lactamization. nih.gov This methodology has been successfully applied to the total synthesis of camptothecin in nine steps, offering a new ring-forming strategy that can be adapted for the synthesis of various analogues. nih.gov
Biogenetically-oriented total syntheses have also been reported, providing insights into the natural formation of these complex molecules and offering pathways for their laboratory preparation. acs.org Key to many synthetic approaches is the construction of a key tricyclic synthon, which can then be elaborated to the full pentacyclic structure of camptothecin and its derivatives. The resolution of racemic intermediates is often a critical step to obtain the biologically active 20(S)-enantiomer. cabidigitallibrary.org
While the direct total synthesis of this compound is not extensively detailed in readily available literature, the established total synthesis routes for camptothecin provide a foundational framework. These routes can be adapted by incorporating a hydroxyl group or a suitable precursor at the C-9 position of an early-stage intermediate.
Semisynthetic Approaches to this compound Derivatives
Semisynthetic modifications of naturally occurring camptothecin have been the most common and practical approach for generating a vast library of analogues. nih.gov A pivotal discovery in this area was the identification of cytochrome P450 monooxygenases from C. acuminata that catalyze regio-specific 10- and 11-oxidations of camptothecin. nih.gov This chemoenzymatic approach provides a greener route to clinically relevant derivatives. nih.gov For instance, the oxidation of camptothecin to 10-hydroxycamptothecin (B1684218) is a key step in the synthesis of many water-soluble analogues. researchgate.net
While direct enzymatic 9-hydroxylation has not been as prominently reported, chemical methods for the introduction of functionalities at the C-9 position are well-established. For example, a practical regiospecific synthesis of 9-nitrocamptothecin has been developed, which can then be reduced to 9-aminocamptothecin. researchgate.net The 9-amino derivative serves as a versatile intermediate for further derivatization.
A novel semisynthetic route based on the Tscherniac-Einhorn reaction has been reported for the synthesis of new lipophilic camptothecin derivatives with amidomethyl and imidomethyl substitutions at the 9-position. researchgate.net This method provides a direct way to introduce bulky lipophilic groups at this position, starting from the parent camptothecin. researchgate.net
Rational Design and Synthesis of Novel Camptothecin Analogues
The rational design of novel camptothecin analogues aims to improve upon the parent compound's limitations, such as poor water solubility and the instability of the active lactone ring. mdpi.comnih.gov Extensive structure-activity relationship (SAR) studies have provided a foundation for the chemical modulation of the camptothecin structure. nih.gov
Modifications at the C-9 and C-10 positions of the A-ring of camptothecin have a significant impact on the biological activity of the resulting analogues. SAR studies have shown that substitutions at these positions are generally well-tolerated and can substantially increase anticancer activity. nih.gov
Substituents at the C-9 position are thought to be oriented in a relatively open space within the topoisomerase I-DNA-drug ternary complex, allowing for a considerable degree of bulk tolerance. acs.org This has led to the development of a wide range of 9-substituted derivatives. For example, the introduction of an aminomethyl group at C-9, often in conjunction with a hydroxyl group at C-10 (as in topotecan), can enhance water solubility and potent activity. researchgate.net A series of 9-substituted camptothecins derived from 9-formylcamptothecin have shown higher cytotoxic activity than topotecan (B1662842). nih.gov Molecular docking studies suggest that small polar 9-substituents can interact favorably with the topoisomerase I-DNA complex. nih.gov
The presence of a hydroxyl group at the C-10 position is a common feature in many potent camptothecin analogues, such as topotecan and SN-38 (the active metabolite of irinotecan). nih.gov This hydroxyl group can increase water solubility and may decrease the unwanted stabilization of the inactive open-ring carboxylate form by human serum albumin. nih.gov However, the bulk tolerance at the C-10 position appears to be more limited compared to the C-9 position. acs.org
The combination of substitutions at both C-9 and C-10 has led to the development of highly potent analogues. For example, N-substituted 9-(aminomethyl)-10-hydroxycamptothecins have been prepared and shown to be cytotoxic in vitro. researchgate.netacs.org
A major challenge in the development of camptothecin-based therapeutics is the poor water solubility of the parent compound and many of its lipophilic derivatives. nih.govacs.org To address this, significant efforts have been directed towards the development of water-soluble conjugates and prodrugs. acs.org The primary goals of these strategies are to improve formulation, enhance bioavailability, and potentially achieve targeted drug delivery. acs.orgnih.gov
One successful approach has been the introduction of aminoalkyl groups into the A or B ring of camptothecin, which can be protonated to form water-soluble salts. researchgate.net Topotecan, a clinically approved drug, is a prime example of this strategy, featuring a dimethylaminomethyl group at the C-9 position and a hydroxyl group at the C-10 position. nih.gov
Another strategy involves the synthesis of glucuronide derivatives. acs.org These prodrugs are designed to be highly water-soluble and can be selectively activated at tumor sites by the enzyme β-glucuronidase, which is often overexpressed in cancer cells. acs.org The design of such prodrugs considers several criteria: improved water solubility, stability in blood, decreased cytotoxicity of the prodrug form, and susceptibility to specific enzymatic cleavage. acs.org
Macromolecular conjugates have also been explored to improve the pharmacokinetic properties of camptothecin. nih.gov For instance, a water-soluble macromolecular conjugate of camptothecin has been prepared using a biodegradable hydrophilic polyacetal. nih.gov This conjugate releases a lipophilic camptothecin prodrug, demonstrating an improved therapeutic window in preclinical models. nih.gov
The development of hybrid prodrugs, such as gemcitabine-camptothecin conjugates linked by a disulfide bond, represents another innovative approach. rsc.org These amphiphilic prodrugs can self-assemble into nanoparticles and are designed for controlled drug release in the tumor microenvironment. rsc.org
While water solubility is a key consideration for intravenous administration, lipophilicity can play a crucial role in enhancing the biological uptake and potency of camptothecin analogues. grantome.com More lipophilic derivatives have often been found to be the most potent compounds in experimental cancer models, including those with multidrug-resistant phenotypes. grantome.com
The rationale behind developing lipophilic derivatives is to improve their ability to cross cell membranes and potentially the blood-brain barrier. nih.govacs.org Furthermore, increased lipophilicity can lead to higher levels of the active lactone form in the blood. nih.gov
Modifications at the C-9 position have been a focal point for introducing lipophilic moieties. A novel semisynthetic route has been developed to synthesize lipophilic camptothecin derivatives with amidomethyl and imidomethyl substitutions at the 9-position. researchgate.net Preliminary data from these studies suggest that bulky imidomethyl modifications can be an effective strategy for creating orally available camptothecin analogues. researchgate.net
Another approach to enhance lipophilicity and stability is the acylation of the 20-hydroxyl group. nih.govnih.gov This modification can render the lactone moiety more stable towards ring opening. nih.gov The development of liposomal formulations for these lipophilic camptothecins is a promising strategy to overcome formulation challenges and enhance their antitumor activity. grantome.com Liposomes can both solubilize and stabilize the drugs, preserving the essential lactone ring. grantome.com
Preclinical Pharmacological Investigations of 9 Hydroxycamptothecin
In Vitro Efficacy Assessments in Cancer Cell Lines
The initial phase of preclinical testing involved assessing the direct effect of 9-Hydroxycamptothecin on cancer cells grown in a laboratory setting. These studies are fundamental in determining the compound's cytotoxic potential and its spectrum of activity against various cancer types.
This compound has demonstrated significant cytotoxic activity across a range of cancer cell lines. Early studies identified its potency against P388 mouse leukemia cells, where it was found to be as potent as its parent compound, camptothecin (B557342). nih.gov The primary mechanism of its cytotoxic action in these cells was the inhibition of DNA synthesis, with the incorporation of thymidine (B127349) into DNA being the most sensitive process affected by the drug. nih.gov
Furthermore, the compound has shown strong cytotoxic effects against human colorectal carcinoma cells. In studies using the HCT-116 and Colo 205 cell lines, 10-hydroxycamptothecin (B1684218) inhibited cell proliferation in a manner that was dependent on both the concentration of the compound and the duration of exposure.
Quantitative analysis of cell growth inhibition is crucial for comparing the potency of anticancer compounds. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric used for this purpose. For this compound (commonly reported as 10-hydroxycamptothecin), these values have been established in several cancer cell lines.
In P388 leukemia cells, the effective dose for 50% inhibition (ED50) of DNA synthesis was approximately 4 µg/mL. nih.gov Studies on colon cancer cell lines determined the IC50 of 10-hydroxycamptothecin to be 3.3 µg/mL in SW1116 cells and 3.8 µg/mL in Colo 205 cells.
| Cell Line | Cancer Type | Compound | IC50 / ED50 Value | Reference |
|---|---|---|---|---|
| P388 | Mouse Leukemia | (S)-10-Hydroxycamptothecin | ~4 µg/mL (ED50) | nih.gov |
| SW1116 | Colon Cancer | 10-Hydroxycamptothecin | 3.3 µg/mL | |
| Colo 205 | Colon Cancer | 10-Hydroxycamptothecin | 3.8 µg/mL |
In Vivo Antitumor Activity in Xenograft Models
Following promising in vitro results, the antitumor efficacy of this compound and its derivatives was evaluated in animal models, primarily mice, bearing human tumors (xenografts). These studies provide critical insights into the drug's performance in a complex biological system. Much of the extensive in vivo research has been conducted with its water-soluble derivative, topotecan (B1662842) (9-dimethylaminomethyl-10-hydroxycamptothecin), which has facilitated broader testing.
The activity of this compound and its derivatives has been confirmed in various solid tumor xenograft models. In a colon adenocarcinoma model using SW1116 cells, treatment with 10-hydroxycamptothecin was shown to significantly inhibit tumor growth.
Evaluations of topotecan demonstrated significant growth inhibition in advanced adult colon adenocarcinomas. Rhabdomyosarcomas were found to be considerably more sensitive, with some tumor lines showing complete regression following treatment. The compound was also active against osteogenic sarcoma xenografts.
Camptothecin derivatives have shown particularly encouraging results in preclinical models of childhood cancers. Topotecan, a derivative of this compound, proved to be active against several pediatric tumor xenografts. oup.com
Specifically, in models of childhood rhabdomyosarcoma, topotecan demonstrated high sensitivity, causing complete regression in all six lines of rhabdomyosarcoma tested under certain administration schedules. This marked sensitivity was greater than that observed in adult colon cancer models. Activity was also demonstrated against pediatric osteogenic sarcoma xenografts.
| Xenograft Model | Tumor Type | Compound Tested | Key Findings | Reference |
|---|---|---|---|---|
| SW1116 | Colon Adenocarcinoma | 10-Hydroxycamptothecin | Significant inhibition of tumor growth | |
| Multiple Lines | Adult Colon Adenocarcinoma | Topotecan | Significant growth inhibition (T/C ratios of 0.3-0.54) | |
| Multiple Lines | Childhood Rhabdomyosarcoma | Topotecan | High sensitivity; complete regressions observed in multiple lines | |
| Multiple Lines | Childhood Osteogenic Sarcoma | Topotecan | Demonstrated antitumor activity | |
| Multiple Lines | Orthotopic Glioblastoma | Topotecan | Delayed tumor growth and significantly extended animal survival | oup.comnih.gov |
Glioblastoma (GBM), the most aggressive primary brain tumor, presents significant treatment challenges. The efficacy of topotecan has been assessed in orthotopic glioblastoma models, where human tumor cells are implanted into the brain of mice to better mimic the clinical disease.
While systemically delivered topotecan showed some activity, its efficacy was limited. nih.gov However, studies using a novel nanoliposomal formulation of topotecan demonstrated significant improvements. oup.comnih.gov Intravenous administration of this formulation in three distinct orthotopic GBM models was sufficient to delay tumor growth and significantly extend animal survival compared to treatment with the standard formulation of topotecan. oup.comnih.gov Analysis of the intracranial tumors from treated animals showed an increase in markers of apoptosis, indicating that the drug was effectively inducing cancer cell death within the brain. nih.gov
Tumor Regression and Growth Inhibition Studies
This compound (HCPT), a naturally derived topoisomerase I inhibitor, has demonstrated significant antitumor activity in various preclinical models. nih.gov Its efficacy in inhibiting tumor growth has been evaluated in vivo using xenograft models, which involve the transplantation of human tumor cells into immunocompromised mice.
In studies involving human colon cancer, HCPT has shown potent cytotoxic effects. nih.gov Research on SW1116 and Colo 205 colon cancer cell lines revealed that HCPT inhibits cell proliferation in a manner dependent on both dose and time. nih.gov The half-maximal inhibitory concentrations (IC50) were determined to be 3.3 µg/mL for SW1116 cells and 3.8 µg/mL for Colo 205 cells. nih.gov Furthermore, in a nude mouse xenograft model using SW1116 cells, treatment with HCPT resulted in significant inhibition of tumor growth. nih.govnih.gov
The antitumor effects of hydroxycamptothecin have also been observed in models of castration-resistant prostate cancer (CRPC). In a nude mouse CRPC xenograft model, hydroxycamptothecin, particularly when used in combination with bufalin (B1668032), effectively inhibited increases in both tumor volume and weight. spandidos-publications.com Similarly, a derivative, 9-nitro-camptothecin (9-NC), when formulated as a complex with hydroxypropyl-β-cyclodextrin, exhibited a high tumor growth inhibition ratio of over 75% in mice bearing sarcoma S180. nih.gov Another study focusing on nanoparticle dispersions of 10-hydroxycamptothecin also reported notable tumor inhibitory rates in A549 lung cancer tumor-bearing nude mice. researchgate.net
| Compound/Formulation | Cancer Model | Key Findings | Reference |
|---|---|---|---|
| This compound (HCPT) | Colon Cancer Xenograft (SW1116) | Significantly inhibited xenograft tumor growth in vivo. | nih.gov |
| Hydroxycamptothecin + Bufalin | Castration-Resistant Prostate Cancer Xenograft | Improved inhibition of tumor volume and weight compared to either drug alone. | spandidos-publications.com |
| 9-Nitro-camptothecin/HP-β-CD Complex | Mouse Sarcoma S180 | Demonstrated a high tumor growth inhibition ratio (>75%). | nih.gov |
| 10-Hydroxycamptothecin Nanoparticles | Lung Cancer Xenograft (A549) | Showed significant tumor inhibitory rate in tumor-bearing mice. | researchgate.net |
Mechanistic Studies of Preclinical Antitumor Response
The antitumor activity of this compound is linked to its ability to modulate key cellular processes, including proliferation. The Ki-67 protein is a well-established marker of cell proliferation, and its presence is indicative of cycling cells. nih.gov While specific studies measuring the Ki-67 index following this compound treatment were not detailed in the reviewed literature, related investigations have confirmed the compound's antiproliferative effects.
A primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov This process is centrally mediated by a family of proteases known as caspases. Activation of these enzymes leads to a cascade of events that culminates in cellular disassembly.
Preclinical research has shown that HCPT treatment can significantly induce apoptosis in colon cancer cells. nih.gov In one study, after 48 hours of exposure to 5 µg/mL of HCPT, the apoptotic rates were 36.4% in SW1116 cells and 32.7% in Colo 205 cells. nih.gov The investigation into the molecular mechanism confirmed that HCPT activates both the intrinsic and extrinsic apoptotic pathways. nih.gov Specifically, treatment of SW1116 cells with HCPT led to the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3 and caspase-7). nih.govnih.gov The activation of caspase-9 is a key step in the intrinsic pathway, often triggered by internal cellular stress, while caspase-8 activation is a hallmark of the extrinsic, or death receptor-mediated, pathway. nih.gov
Further evidence from studies on castration-resistant prostate cancer xenografts supports the role of hydroxycamptothecin in promoting apoptosis. A TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation characteristic of late-stage apoptosis, indicated that the combination of hydroxycamptothecin and bufalin led to higher levels of tumor cell apoptosis compared to single-drug treatments. spandidos-publications.com
| Cell Line | HCPT Concentration | Exposure Time | Apoptotic Rate | Activated Caspases | Reference |
|---|---|---|---|---|---|
| SW1116 (Colon Cancer) | 5 µg/mL | 48 hours | 36.4% | Caspase-3, Caspase-7, Caspase-8, Caspase-9 | nih.gov |
| Colo 205 (Colon Cancer) | 5 µg/mL | 48 hours | 32.7% |
Pharmacokinetics and Biotransformation of 9 Hydroxycamptothecin
Systemic Exposure and Tissue Distribution Profiles in Preclinical Models
The systemic exposure and tissue distribution of 9-hydroxycamptothecin (HCPT) and its analogs have been characterized in various preclinical models, revealing rapid and wide distribution. Following intravenous administration, these compounds are quickly distributed to numerous tissues. For instance, studies with camptothecin (B557342) analogs have demonstrated that the tissue distribution can be influenced by the specific substitutions on the camptothecin scaffold. The 9-amino substituent, for example, has been shown to decrease the apparent extent of tissue distribution, leading to a more rapid elimination. nih.gov Conversely, a methylenedioxy moiety can enhance the degree of tissue binding relative to plasma proteins. nih.gov
In rodent models, this compound has been observed to distribute to a range of tissues. Following the intravenous administration of 10-methoxycamptothecin (B22973) (MCPT) to rats, its major metabolite, this compound, was detected in various tissues, indicating its distribution throughout the body.
Pharmacokinetic parameters for camptothecin analogs have been determined in mice, providing insights into their systemic exposure. For 9-aminocamptothecin, the mean residence time was found to be 0.55 hours, indicating relatively rapid elimination. nih.gov In contrast, camptothecin and its 10,11-methylenedioxy derivative exhibited longer mean residence times of 7.24 and 11.2 hours, respectively, suggesting more prolonged systemic exposure. nih.gov
To provide a clearer understanding of the pharmacokinetic parameters of related camptothecin analogs in preclinical models, the following interactive data table summarizes key findings from a study in mice.
Metabolic Pathways and Metabolite Identification (e.g., Glucuronidation, Carboxylate Form Formation)
The biotransformation of this compound primarily involves glucuronidation and the formation of a carboxylate form through hydrolysis of the lactone ring. Glucuronidation is a major metabolic pathway for many camptothecin analogs, leading to the formation of more water-soluble metabolites that can be readily excreted.
In a study utilizing an isolated perfused rat liver model, three metabolites of this compound were identified: HCPT glucuronide (M1), hydroxyHCPT glucuronide (M2), and hydroxyHCPT (M3). nih.gov The formation of these glucuronidated metabolites is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.govnih.govtandfonline.com Studies on the structurally similar compound, 7-ethyl-10-hydroxycamptothecin (B187591) (SN-38), have identified several UGT isoforms responsible for its glucuronidation, including UGT1A1, UGT1A3, UGT1A6, and UGT1A9. nih.govtandfonline.com Among these, UGT1A1 has been shown to exhibit the highest activity. nih.govtandfonline.com
The conversion between the active lactone form and the inactive carboxylate form is a pH-dependent equilibrium. This reversible hydrolysis of the lactone ring is a critical aspect of the metabolism and pharmacokinetics of camptothecins.
The following table summarizes the identified metabolites of this compound from the perfused rat liver study:
Elimination Routes and Excretion Dynamics
The elimination of this compound and its metabolites occurs through multiple routes, including biliary, urinary, and fecal excretion. The relative contribution of each pathway is influenced by the physicochemical properties of the parent compound and its metabolites.
A study in rats that were administered 10-methoxycamptothecin intravenously, which is metabolized to this compound, provided detailed insights into the excretion dynamics of HCPT. The cumulative excretion of HCPT was measured in bile, urine, and feces over 96 hours. The results indicated that a significant portion of the dose was eliminated as HCPT, with fecal excretion being a major route.
The cumulative excretion of this compound in this rat model was as follows:
Bile: 5.49 ± 0.40% of the administered dose within 6 hours.
Urine: 7.66 ± 1.43% of the administered dose over 96 hours.
Feces: 20.30 ± 3.35% of the administered dose over 96 hours.
These findings suggest that biliary excretion followed by elimination in the feces is a primary clearance mechanism for this compound. The total recovery of HCPT in the excreta was 33.45 ± 1.57%, indicating that other metabolic and elimination pathways also contribute to its clearance.
The following interactive data table summarizes the cumulative excretion of this compound in rats:
Impact of Lactone Ring Stability on In Vivo Pharmacokinetics
The stability of the α-hydroxy-lactone ring is a critical determinant of the in vivo pharmacokinetics and pharmacological activity of this compound and other camptothecin analogs. This lactone ring can undergo a reversible, pH-dependent hydrolysis to form an inactive open-ring carboxylate species. The equilibrium between the closed lactone and the open carboxylate forms significantly influences the drug's distribution, metabolism, and elimination.
Studies with camptothecin analogs have demonstrated that the route of administration can influence the lactone/carboxylate equilibrium and, consequently, the pharmacokinetic profile. For example, in a study with 9-nitrocamptothecin in rats, intravenous administration resulted in a higher proportion of the drug circulating in the active lactone form compared to intramuscular administration. nih.gov Specifically, the lactone form constituted 50 ± 8% of the total circulating drug after intravenous injection, whereas it was 32 ± 7% after intramuscular injection. nih.gov This highlights how the local physiological environment at the site of administration can affect the lactone ring stability and subsequent systemic pharmacokinetics.
The interplay between the lactone and carboxylate forms is a key factor in the disposition of this compound. The rapid and extensive uptake of the lactone form into tissues can also skew the plasma lactone to carboxylate ratio. deepdyve.com Therefore, maintaining the stability of the lactone ring is a crucial consideration in the development and formulation of camptothecin-based therapies to optimize their pharmacokinetic and pharmacodynamic properties.
Mechanisms of Drug Resistance to 9 Hydroxycamptothecin and Analogues
Role of Drug Efflux Pumps in Mediating Resistance
Drug efflux pumps are proteins located in the cell membrane that actively transport various substances, including drugs, out of the cell. This process reduces the intracellular concentration of the drug, thereby diminishing its cytotoxic effects.
The ATP-binding cassette (ABC) superfamily of transporters plays a crucial role in the development of multidrug resistance (MDR). nih.gov These proteins utilize the energy from ATP hydrolysis to pump a wide range of substrates out of cells. researchgate.net Two prominent members of this family implicated in resistance to camptothecin (B557342) derivatives are P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). nih.govmdpi.com
Overexpression of P-gp and BCRP/ABCG2 in cancer cells leads to reduced intracellular accumulation of camptothecin analogues like topotecan (B1662842) and SN-38 (the active metabolite of irinotecan), resulting in significant drug resistance. mdpi.comnih.gov For instance, cell lines expressing high levels of BCRP/ABCG2 have shown to be 400- to 1,000-fold more resistant to topotecan and SN-38. nih.gov This efflux is an energy-dependent process. nih.gov The expression of these transporters can be regulated by various factors, including xenobiotic receptors like PXR/SXR, which can enhance the resistance phenotype. mdpi.com
| ABC Transporter | Gene Name | Substrates | Role in Resistance |
|---|---|---|---|
| P-glycoprotein (P-gp) | ABCB1 | Topotecan, Irinotecan (B1672180), SN-38 | Reduces intracellular drug accumulation, leading to multidrug resistance. mdpi.com |
| Breast Cancer Resistance Protein (BCRP) | ABCG2 | Topotecan, SN-38, 9-aminocamptothecin | Confers high levels of resistance by actively effluxing camptothecin analogues. nih.gov |
The Resistance-Nodulation-Cell Division (RND) family of efflux pumps is a major contributor to multidrug resistance, particularly in Gram-negative bacteria. nih.govfrontiersin.org These transporters are typically part of a tripartite system that spans the inner and outer membranes of the bacteria. frontiersin.org RND pumps utilize the proton motive force to expel a wide variety of substrates, including antibiotics and other toxic compounds. nih.govnih.gov While primarily studied in bacteria, the fundamental principles of broad substrate efflux are relevant to understanding multidrug resistance in general. The RND superfamily is extensive and includes several subfamilies responsible for the efflux of various compounds, from heavy metals to hydrophobic and amphiphilic drugs. wikipedia.org
The function of drug efflux pumps is powered by different energy sources. ABC transporters, like P-gp and BCRP/ABCG2, are primary active transporters that directly use the energy from ATP hydrolysis to drive the transport of substrates across the cell membrane. nih.govresearchgate.net This process involves a cycle of ATP binding and hydrolysis at the nucleotide-binding domains (NBDs) of the transporter, which induces conformational changes that result in the translocation of the drug from the inside to the outside of the cell. researchgate.net
In contrast, RND family efflux pumps are secondary active transporters that harness the energy stored in the proton motive force (PMF), which is an electrochemical gradient of protons across the inner membrane. nih.govnih.gov The influx of protons down their concentration gradient provides the energy for the efflux of drug molecules against their concentration gradient. frontiersin.org This mechanism is often described as a drug/proton antiport system. nih.gov
Cellular and Molecular Adaptations to 9-Hydroxycamptothecin Exposure
In addition to drug efflux, cancer cells can develop resistance to this compound and its analogues through adaptations that either alter the drug's target or enhance the repair of the damage it causes.
The primary target of camptothecins is the nuclear enzyme topoisomerase I (Top1). nih.gov These drugs stabilize the covalent complex between Top1 and DNA, leading to DNA strand breaks and cell death. nih.gov Alterations in the Top1 enzyme are a key mechanism of resistance. nih.govjohnshopkins.edu
One such alteration is the development of mutations in the TOP1 gene. nih.govspringermedizin.de These mutations can occur in regions of the enzyme that are crucial for its interaction with the drug, reducing the binding affinity of camptothecins. springermedizin.de For example, specific mutations in the core and linker domains of Top1 have been identified in SN-38 resistant cell lines. nih.gov These mutations can decrease the formation of the drug-stabilized Top1-DNA cleavage complexes and subsequent DNA double-strand breaks without affecting the enzyme's normal catalytic activity. nih.gov Some mutations found in camptothecin-resistant human cancer cells are identical to those that have co-evolved in camptothecin-producing plants as a self-resistance mechanism. nih.gov
Another mechanism involves changes in the expression level of Top1. While less common, reduced levels of Top1 can lead to a decrease in the number of drug targets, thereby conferring resistance. Additionally, post-translational modifications of Top1, such as phosphorylation and ubiquitination, can influence its stability and degradation, which in turn can affect the cellular response to camptothecin treatment. oncotarget.com For instance, rapid degradation of Top1 following drug exposure has been linked to resistance. oncotarget.comharvard.edu
| Alteration Type | Mechanism of Resistance | Examples of Specific Mutations |
|---|---|---|
| Gene Mutations | Reduces drug binding and stabilization of the Top1-DNA complex. nih.govspringermedizin.de | p.R621H, p.L617I, p.E710G in the core and linker domains. nih.gov Asn421Lys, Leu530Ile, Asn722Ser. nih.gov E418K in the core domain. aacrjournals.org |
| Expression Levels | Reduced Top1 levels decrease the number of available drug targets. | N/A |
| Post-Translational Modifications | Altered phosphorylation and ubiquitination can lead to rapid degradation of Top1, reducing drug efficacy. oncotarget.com | Phosphorylation of Top1 on serine 10 (topoI-pS10) can mark it for ubiquitination and subsequent proteasomal degradation. harvard.edu |
The cytotoxic effect of camptothecins is mediated by the DNA damage that results from the stabilization of the Top1-DNA cleavage complex. nih.gov Consequently, the cell's ability to repair this damage is a critical determinant of its sensitivity to the drug. researchgate.net Enhanced DNA repair capacity is a significant mechanism of resistance. mdpi.com
When cells are exposed to camptothecins, they activate DNA damage response (DDR) pathways to maintain genomic stability. nih.govnih.gov These pathways involve a range of proteins that recognize and repair the DNA lesions. nih.gov Key pathways implicated in the repair of camptothecin-induced damage include those responsible for single-strand breaks (SSBs) and double-strand breaks (DSBs). nih.gov
The single-strand break repair (SSBR) pathway is particularly relevant for removing the Top1-DNA covalent complexes. nih.gov Proteins such as tyrosyl-DNA phosphodiesterase 1 (TDP1) play a crucial role in this process by hydrolyzing the bond between Top1 and the DNA. nih.gov In addition to SSBR, pathways that repair double-strand breaks, such as homologous recombination (HR) and non-homologous end joining (NHEJ), are also activated, as the collision of replication forks with the stabilized cleavage complexes can lead to DSBs. mdpi.combham.ac.uk The upregulation of these repair pathways can make cancer cells less susceptible to the cytotoxic effects of this compound and its analogues. nih.gov
Advanced Drug Delivery Systems for 9 Hydroxycamptothecin
Nanotechnology-Based Delivery Platforms
Nanotechnology offers a versatile platform for the delivery of hydrophobic drugs like 9-HCPT. By encapsulating the drug within nanocarriers, it is possible to protect it from premature degradation, improve its circulation time, and facilitate its accumulation at the tumor site through passive and active targeting mechanisms.
Polymeric Nanoparticles and Micelles (e.g., PLGA, PEGylated Systems)
Polymeric nanoparticles and micelles are among the most extensively investigated nanocarriers for cancer drug delivery. Their biocompatibility, biodegradability, and the ability to tailor their physicochemical properties make them ideal for encapsulating 9-HCPT and its analogs.
Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles: PLGA is an FDA-approved biodegradable polymer that has been widely used to formulate nanoparticles for controlled drug release. nih.gov Encapsulation of camptothecin (B557342) derivatives within PLGA nanoparticles has been shown to protect the labile lactone ring from hydrolysis. nih.gov The nanoprecipitation technique is often employed to prepare these nanoparticles, achieving significant encapsulation efficiency. nih.govijpsjournal.com Studies on 9-nitrocamptothecin (9-NC), a derivative of 9-HCPT, have demonstrated that PLGA nanoparticle encapsulation enhances the drug's cytotoxic effects on cancer cell lines. nih.gov
PEGylated Systems: The surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a common strategy to improve their in vivo performance. PEG forms a hydrophilic layer on the nanoparticle surface, which reduces opsonization by the reticuloendothelial system, thereby prolonging their circulation time. ijpsjournal.comnih.gov PLGA-PEG nanoparticles have been shown to provide a sustained release of 9-NC and exhibit a reduced initial burst release compared to non-PEGylated PLGA nanoparticles. ijpsjournal.com This prolonged circulation and sustained release can lead to enhanced accumulation of the drug at the tumor site via the enhanced permeability and retention (EPR) effect. ijpsjournal.com
Polymeric micelles, self-assembling nanosized core-shell structures formed by amphiphilic block copolymers, also serve as effective carriers for hydrophobic drugs. frontiersin.org PEG is commonly used as the hydrophilic shell, while a hydrophobic polymer forms the core where the drug is encapsulated. frontiersin.org Mixed micelles composed of PEG-phosphatidylethanolamine (PEG-PE) and D-α-tocopheryl polyethylene glycol 1000 succinate (B1194679) (TPGS) have been shown to efficiently solubilize camptothecin and enhance its cytotoxicity against various cancer cell lines. frontiersin.org
Table 1: Characteristics of Polymeric Nanoparticle Systems for Camptothecin Analogs
| Nanoparticle System | Polymer(s) | Drug Analog | Key Findings | Reference(s) |
|---|---|---|---|---|
| PLGA Nanoparticles | PLGA | 9-nitrocamptothecin | Protects lactone ring, enhances cytotoxicity. | nih.govnih.gov |
| PLGA-PEG Nanoparticles | PLGA, PEG | 9-nitrocamptothecin | Sustained release, reduced burst effect, prolonged circulation. | ijpsjournal.com |
| Mixed Micelles | PEG-PE, TPGS | Camptothecin | Efficient solubilization, enhanced cytotoxicity. | frontiersin.org |
Liposomal Encapsulation Strategies
Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. They are biocompatible, biodegradable, and can encapsulate both hydrophilic and hydrophobic drugs. For hydrophobic drugs like 9-HCPT, they are typically entrapped within the lipid bilayer.
The thin-film hydration method is a common technique for preparing liposomes encapsulating 9-HCPT. mdpi.com These liposomal formulations have demonstrated high encapsulation efficiency and a sustained-release profile. mdpi.com For instance, liposomes composed of soybean phosphatidylcholine (SPC) and cholesterol have been successfully used to encapsulate 9-HCPT, achieving an encapsulation rate of over 80%. mdpi.com
To enhance tumor targeting, liposomes can be surface-modified with targeting ligands. One such approach involves conjugating the liposomes with NK4, a protein that can bind to receptors overexpressed on certain cancer cells, such as hepatocellular carcinoma. mdpi.com These targeted liposomes have shown enhanced cellular uptake and improved antitumor effects in preclinical models compared to non-targeted liposomes. mdpi.com Pharmacokinetic studies have also revealed that NK4-modified liposomes have a higher area under the curve (AUC) and longer in vivo circulation time than conventional liposomes. mdpi.com
Table 2: Properties of 9-Hydroxycamptothecin Liposomal Formulations
| Liposome Formulation | Composition | Targeting Ligand | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference(s) |
|---|---|---|---|---|---|---|
| Conventional Liposomes | SPC, Cholesterol | None | - | < -20 | > 80 | mdpi.com |
| NK4-Modified Liposomes | SPC, Cholesterol, Mal-PEG2000-DSPE | NK4 | 155.6 ± 2.6 | -24.8 ± 3.3 | 82.5 ± 2.4 | mdpi.com |
Exosome-Mediated Delivery Systems with Targeting Ligands
Exosomes are naturally occurring, cell-derived nanovesicles that play a role in intercellular communication. Their inherent biocompatibility, low immunogenicity, and ability to cross biological barriers make them attractive as drug delivery vehicles. mdpi.comresearchgate.net
Exosomes derived from sources like bone marrow mesenchymal stem cells can be loaded with 9-HCPT using techniques such as electroporation. mdpi.com To achieve active targeting, the exosome surface can be modified with specific ligands that bind to receptors overexpressed on cancer cells. For example, the SP94 peptide, which has a high affinity for receptors on human liver cancer cells, has been conjugated to the surface of exosomes. mdpi.com
These ligand-targeted, 9-HCPT-loaded exosomes have demonstrated enhanced bioavailability, prolonged in vivo retention time, and increased liver targeting. mdpi.com This targeted approach not only improves the antitumor efficacy of 9-HCPT but also has the potential to reduce off-target toxicity. mdpi.com
Self-Targeted Multi-Drug Co-Delivery Approaches
The co-delivery of multiple anticancer drugs with different mechanisms of action is a promising strategy to overcome drug resistance and achieve synergistic therapeutic effects. Nanoparticles can be engineered to encapsulate two or more drugs and deliver them to the tumor site simultaneously.
A self-targeted approach involves using a component of the delivery system that also has therapeutic and/or targeting properties. For instance, methotrexate (B535133) (MTX), an anticancer drug, can also act as a targeting ligand for folate receptors, which are often overexpressed on cancer cells. tbzmed.ac.ir Nanoparticles have been developed to co-deliver 9-HCPT and MTX. tbzmed.ac.ir In one study, Ganoderma lucidum polysaccharide was used to create pH-sensitive nanoparticles that could co-encapsulate 9-HCPT and MTX, with drug loading capacities of 22.6% and 21.5%, respectively. tbzmed.ac.ir These nanoparticles released the drugs under acidic conditions, which is characteristic of the tumor microenvironment. tbzmed.ac.ir
Another strategy for self-targeting involves the use of hyaluronic acid (HA), a natural polysaccharide that can specifically bind to the CD44 receptor, which is overexpressed on many tumor cells. mdpi.com HA-coated nanoparticles have been used for the targeted delivery of camptothecin. mdpi.com This approach combines the benefits of passive targeting through the EPR effect with active targeting via the HA-CD44 interaction, leading to enhanced cellular uptake and improved anticancer efficacy. mdpi.com
Prodrug Strategies for Enhanced Delivery and Activation
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body, often at the target site. This approach can improve the drug's solubility, stability, and pharmacokinetic profile, while reducing its systemic toxicity.
Enzyme-Activatable Prodrugs (e.g., Glucuronide Prodrugs via β-glucuronidase)
Enzyme-activatable prodrugs are designed to be cleaved by specific enzymes that are overexpressed in the tumor microenvironment or within tumor cells. researchgate.net This targeted activation leads to the localized release of the active drug, thereby enhancing its therapeutic efficacy and minimizing off-target effects.
A well-studied example is the use of β-glucuronidase, an enzyme found in the lysosomal and microsomal fractions of cells, which is often present at higher concentrations in necrotic areas of solid tumors. Glucuronide prodrugs of camptothecin derivatives, such as 9-aminocamptothecin, have been synthesized. tbzmed.ac.ir These prodrugs are significantly more water-soluble and less toxic than the parent drug.
In the presence of β-glucuronidase, the glucuronide moiety is cleaved, releasing the active camptothecin analog. This enzymatic activation restores the potent cytotoxic activity of the drug. The stability of these prodrugs in human plasma and their susceptibility to cleavage by β-glucuronidase make them suitable for targeted cancer therapy, including antibody-directed enzyme prodrug therapy (ADEPT), where an antibody-enzyme conjugate is first administered to localize the enzyme at the tumor site, followed by the administration of the prodrug. tbzmed.ac.ir
Table 3: Comparison of a Glucuronide Prodrug with its Parent Drug (9-Aminocamptothecin)
| Compound | Water Solubility | Cytotoxicity (Relative to Parent Drug) | Activation by β-glucuronidase | Reference(s) |
|---|---|---|---|---|
| 9-Aminocamptothecin | Low | - | Not Applicable | |
| Glucuronide Prodrug | High | 20-80 fold less toxic | Yes |
Co-Prodrug Design for Enhanced Synergistic Effects
The design of co-prodrugs, which involves linking two or more therapeutic agents, has emerged as a promising strategy to achieve synergistic anticancer effects. This approach can improve the stability of the individual drugs and ensure their simultaneous delivery to the target site, potentially leading to enhanced efficacy and reduced side effects.
One study explored the combination of 10-Hydroxycamptothecin (B1684218) (HCPT) and crizotinib (B193316) (CRI) for the treatment of non-small cell lung cancer. The combination synergistically inhibited the growth and proliferation of lung cancer cells. nih.gov Based on this synergy, conjugates of HCPT and CRI were synthesized, with one conjugate, CH-1, exhibiting stronger cytotoxicity than either drug alone or their combination. nih.gov
Another approach involved the co-delivery of HCPT with doxorubicin (B1662922) (DOX) using amphiphilic linear-dendritic prodrugs (MPEG-b-PAMAM-DOX). These prodrugs self-assembled into nanoparticles that could encapsulate HCPT. nih.gov The co-delivery system demonstrated a pH-dependent release of both drugs and was effectively taken up by cancer cells. In vitro studies showed that these HCPT-loaded nanoparticles were more effective at suppressing cancer cell growth than the individual drugs or their physical mixture. nih.gov
Similarly, co-prodrugs of 7-Ethyl-10-hydroxycamptothecin (B187591) (SN38) and the histone deacetylase inhibitor vorinostat (B1683920) (SAHA) were designed to enhance stability and achieve synergistic therapy. These co-prodrugs were designed to release the two active compounds inside cancer cells. acs.org
Table 1: Examples of this compound Co-Prodrug Designs
| Co-Drug/Conjugate | Linker | Target Cancer | Key Findings |
| 10-Hydroxycamptothecin (HCPT) and Crizotinib (CRI) | Chemical bonds | Non-small cell lung cancer | Synergistic inhibition of cell growth; conjugate CH-1 showed enhanced cytotoxicity. nih.gov |
| 10-Hydroxycamptothecin (HCPT) and Doxorubicin (DOX) | Acid-labile hydrazone bond | Breast cancer (MCF-7 cells) | pH-dependent drug release; enhanced cancer cell growth suppression compared to individual drugs. nih.gov |
| 7-Ethyl-10-hydroxycamptothecin (SN38) and Vorinostat (SAHA) | Aliphatic chain (glycine, alanine, etc.) | Colon cancer (HCT116) and Lung cancer (A549) | Co-prodrugs hydrolyzed to release active drugs; cytotoxicity depended on the linker length. acs.org |
Strategies for Overcoming Biological Barriers (e.g., Blood-Brain Barrier)
The blood-brain barrier (BBB) represents a significant obstacle to the effective treatment of brain tumors, as it restricts the passage of most therapeutic agents into the central nervous system. ku.edunih.gov Over 98% of newly developed drugs are unable to cross the BBB, necessitating the development of strategies to enhance drug delivery to the brain. ku.edu
One approach involves the use of peptides to modulate the paracellular pathway of the BBB. For instance, the HAV6 peptide has been investigated for its ability to improve the transport of a camptothecin-glutamate conjugate across the BBB in a rat model. ku.edu The presence of the HAV6 peptide resulted in a 1.30-fold higher deposition of the drug in the brain compared to the drug alone. ku.edu
Nanoparticle-based delivery systems offer another promising strategy. These systems can be engineered to cross the BBB through various mechanisms. mdpi.comdovepress.com For example, nanoparticles can be modified with ligands that bind to receptors highly expressed on the endothelial cells of the BBB, inducing receptor-mediated transcytosis. mdpi.comfrontiersin.org Polymeric nanoparticles, liposomes, and solid lipid nanoparticles have all been explored for their potential to deliver anticancer drugs across the BBB. nih.govmdpi.com
Improvement of Drug Bioavailability and Stability through Advanced Systems
A major limitation of 9-HCPT is its poor water solubility and the instability of its active lactone form, which is prone to hydrolysis to an inactive carboxylate form, especially in the bloodstream. nih.govualberta.ca Advanced drug delivery systems have been developed to address these issues, thereby improving the drug's bioavailability and stability.
Nano-drug delivery systems, such as nanoparticles and nanoemulsions, have been shown to significantly enhance the stability and water solubility of HCPT. nih.govnih.gov By encapsulating the drug, these systems protect the lactone ring from hydrolysis. For example, hydroxycamptothecin-emulsions (HCPT-E) have demonstrated improved stability of the lactone form compared to the conventional injection formulation. ualberta.ca
Conjugation of 9-HCPT to polymers like hydroxyethyl (B10761427) starch (HES) has also been shown to improve its stability and pharmacokinetic profile. nih.gov These conjugates exhibit a sustained release effect and have a significantly longer biological half-life compared to the free drug. nih.gov
Other approaches include the use of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which are colloidal drug carriers with good biocompatibility and the ability for controlled and sustained drug release. nih.gov Similarly, lipid nanoemulsions are effective at increasing the solubility and bioavailability of drugs like 9-HCPT. nih.gov
Table 2: Advanced Delivery Systems for Improved 9-HCPT Bioavailability and Stability
| Delivery System | Key Features | Impact on 9-HCPT |
| Nano-drug delivery systems (e.g., nanoparticles, nanoemulsions) | Encapsulation of the drug, protection of the lactone ring. | Improved stability and water solubility. nih.govnih.gov |
| Hydroxycamptothecin-Emulsions (HCPT-E) | Oil-in-water emulsion formulation. | Enhanced stability of the active lactone form. ualberta.ca |
| Hydroxyethyl starch (HES) conjugates | Covalent attachment of 9-HCPT to a polymer. | Increased biological half-life and sustained release. nih.gov |
| Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) | Colloidal carriers with solid lipid matrices. | Controlled and sustained drug release, excellent stability. nih.gov |
Controlled and Sustained Release Mechanisms
Controlled and sustained release drug delivery systems are designed to release a therapeutic agent at a predetermined rate to maintain a constant drug concentration for a specific period. ijpsi.org This approach can improve therapeutic efficacy and reduce the frequency of administration.
For 9-HCPT, various strategies have been employed to achieve controlled and sustained release. Poly(lactic-co-glycolic acid) (PLGA)-based nanoparticles are an excellent example, as PLGA is a biodegradable polymer approved for use in drug delivery systems due to its controlled and sustained-release properties. nih.gov
Multivesicular liposomes (MVLs), also known as DepoFoam, have been utilized as a sustained-release delivery system for hydroxycamptothecin. nih.govtandfonline.com By first preparing a more liposoluble HCPT-phospholipid complex, the drug was successfully entrapped in these MVLs, which demonstrated a sustained release of the drug over 5-6 days. nih.govtandfonline.com
Exosomes, which are natural nanovesicles, have also been explored as carriers for 9-HCPT. In one study, exosomes were engineered to display a targeting peptide and loaded with the drug. nih.gov This system exhibited a pH-dependent release, with a more rapid release in an acidic environment simulating that of tumor cells. nih.gov
Structure Activity Relationship Sar Studies of 9 Hydroxycamptothecin Analogues
Essential Structural Features for Topoisomerase I Inhibition
The fundamental architecture of the camptothecin (B557342) molecule is crucial for its ability to inhibit topoisomerase I. Specific conformations and stereochemistry of the E-ring are indispensable for this activity.
The integrity of the α-hydroxylactone E-ring is a critical determinant of the anti-tumor activity of camptothecin analogues. This five-membered ring system is essential for the stabilization of the covalent complex between topoisomerase I and DNA. Research has shown that the closed, intact lactone form is the active configuration that binds to the enzyme-DNA complex. nih.gov The stability of this lactone ring is a key factor; it is susceptible to hydrolysis under physiological conditions, opening to an inactive carboxylate form.
Several key groups within the E-ring have been identified as vital for enzyme inhibition: the carbonyl oxygen, the ring lactone oxygen, and the hydroxyl group at the C-20 position. nih.govacs.org Any modification to these groups, such as converting the lactone to a lactol, lactam, or thiolactone, results in a loss of ability to stabilize the topoisomerase I-DNA covalent complex and a corresponding decrease in cytotoxicity. nih.gov
Interestingly, modifications that enhance lactone stability without disrupting the core structure can lead to improved biological profiles. For instance, homocamptothecin (B1245609), an analogue with a seven-membered β-hydroxylactone ring, exhibits enhanced stability and a decreased rate of hydrolysis. nih.govresearchgate.net This modification results in a positive impact on its ability to poison topoisomerase I, demonstrating that while the α-hydroxylactone is typical, a highly reactive lactone is not an absolute requirement for activity. nih.gov
| E-Ring Modification | Impact on Topoisomerase I Inhibition | Cytotoxicity | Reference(s) |
| Intact α-hydroxylactone | Essential for stabilizing the enzyme-DNA complex | Active | nih.govnih.gov |
| Hydrolysis to Carboxylate | Inactive form | Inactive | nih.gov |
| Conversion to Lactol/Lactam | Loss of enzyme inhibition | Not cytotoxic | nih.gov |
| Enlargement to 7-membered ring (Homocamptothecin) | Conserved or enhanced ability to stabilize the complex | Active, potentially improved | nih.govresearchgate.net |
The stereochemistry at the C-20 position, which bears a hydroxyl group, is a crucial factor for the biological activity of camptothecin analogues. The naturally occurring and more potent form of camptothecin possesses the (S) configuration at this chiral center. The 20(S) configuration is considered essential for high-potency topoisomerase I inhibition.
While early models suggested the 20-hydroxyl group participates in a critical hydrogen bond with an amino acid residue in the topoisomerase I active site, further studies have shown a more complex relationship. nih.gov For example, analogues like 20-chloro- and 20-bromocamptothecin, which lack the ability to donate a hydrogen bond at C-20, were still able to bind effectively to the enzyme-DNA binary complex. nih.gov However, the spatial arrangement dictated by the (S) configuration is paramount for optimal interaction within the ternary complex (drug-enzyme-DNA). Studies on epimeric mixtures consistently show that one epimer is more active than the other. researchgate.net For instance, the (S)-enantiomer of 20-fluorocamptothecin is significantly more active than its (R)-enantiomer, which is essentially inactive. researchgate.net This underscores that while the hydroxyl group itself can be substituted, the specific stereochemical orientation of the substituent at C-20 is a key determinant of inhibitory potency.
Impact of Substituent Modifications on Biological Activity
Modifications to the A, B, C, and D rings of the 9-hydroxycamptothecin scaffold have been extensively explored to improve potency, solubility, and pharmacokinetic properties.
The 9-position on the A-ring of the camptothecin nucleus is a key site for substitution to modulate biological activity. Introducing various functional groups at this position can significantly enhance cytotoxic potency. Research indicates that small, polar substituents at the 9-position can interact favorably with the topoisomerase I-DNA complex, leading to increased activity. nih.gov
The introduction of nitrogen-containing substituents has proven particularly effective. For example, 9-(heteroarylmethylidene)amino derivatives of homocamptothecin demonstrated potent antitumor activities, with one analogue showing approximately 50 times higher activity than the reference drug topotecan (B1662842) against a specific lung cancer cell line. nih.gov Similarly, the synthesis of lipophilic camptothecin derivatives with amidomethyl and imidomethyl substitutions at position 9 has been explored to improve drug delivery properties. researchgate.net These findings highlight the 9-position as a critical locus for chemical modification to generate analogues with enhanced therapeutic potential.
| 9-Position Substituent Type | Example | Impact on Activity | Reference(s) |
| Small Polar Groups | Formyl-derived substituents | Favorable interaction with Topo I-DNA complex, higher cytotoxicity | nih.gov |
| Amidomethyl/Imidomethyl | N/A | Introduction of lipophilicity, potential for improved oral availability | researchgate.net |
| (Heteroarylmethylidene)amino | Compound 2c (in study) | Potent Topo I inhibition and antitumor activity | nih.gov |
Modifications on the A, B, and C rings have yielded numerous analogues with a wide range of biological activities.
A-Ring: Substitutions at positions 10 and 11 on the A-ring are common. The presence of a hydroxyl group at position 10, as in 10-hydroxycamptothecin (B1684218), is known to enhance potency. Combining a 10-hydroxy group with a 7-ethyl group (on the B-ring) results in SN-38, a highly potent metabolite of the clinical drug irinotecan (B1672180). nih.gov Other substitutions on the A-ring, such as nitro, amino, chloro, and methoxyl groups, have also been synthesized and evaluated, showing varying degrees of cytotoxicity. nih.govnih.gov
B-Ring: The 7-position on the B-ring is another critical site for modification. The introduction of an ethyl group at C-7, as seen in 7-ethyl-10-hydroxycamptothecin (B187591) (SN-38), is a well-established strategy for increasing potency. nih.gov Further modifications with larger alkyl groups at this position have been shown to enhance lipophilicity and, in some cases, cytotoxic activity. nih.govduke.edu
C and D Rings: The central C and D rings, which form the core pyridone structure, are generally considered less amenable to modification without a significant loss of activity. Their planar structure is essential for intercalating into the DNA base pairs at the site of topoisomerase I cleavage. However, some C-ring modified analogues have been synthesized, generally resulting in compounds that are less active than the parent structures. researchgate.net
Correlation between Lipophilicity and Cytotoxic Potency
A clear correlation often exists between the lipophilicity of this compound analogues and their cytotoxic potency, although this relationship is not always linear. Increased lipophilicity can enhance the ability of the drug to cross cell membranes, potentially leading to higher intracellular concentrations and greater efficacy.
Combination Therapy Strategies Involving 9 Hydroxycamptothecin
Synergistic Interactions with Other Antineoplastic Agents
Combining 9-hydroxycamptothecin with other chemotherapeutic drugs that have different mechanisms of action is a primary strategy to enhance its antitumor activity. The rationale is to target multiple critical pathways involved in cancer cell proliferation and survival simultaneously, thereby increasing the likelihood of inducing cell death and preventing the development of resistance.
Combination with Topoisomerase II Inhibitors (e.g., Etoposide)
A logical approach to combination chemotherapy is the dual targeting of both topoisomerase I and topoisomerase II, enzymes essential for managing DNA topology during replication and transcription. nih.gov While this compound traps the topoisomerase I-DNA cleavable complex, topoisomerase II inhibitors like etoposide (B1684455) stabilize a similar complex involving topoisomerase II. This dual inhibition can lead to an overwhelming level of DNA damage, pushing cancer cells toward apoptosis.
However, preclinical studies have shown that the outcome of this combination can be complex, ranging from synergistic to additive or even antagonistic. The specific effect depends on the cell line, the sequence of drug administration, and the relative doses. For instance, in studies using the parent compound camptothecin (B557342) with etoposide on rat glioma cells, simultaneous combination was found to be additive or antagonistic. cancernetwork.com The sequence of administration is critical; antagonism has been observed when a topoisomerase II inhibitor is given before a topoisomerase I inhibitor. tandfonline.com This highlights the necessity of carefully designed clinical protocols to maximize the potential synergy of this combination.
Integration with Histone Deacetylase Inhibitors (HDACIs)
Histone deacetylase inhibitors (HDACIs) represent a class of epigenetic drugs that can alter gene expression and chromatin structure. frontiersin.org The combination of this compound with HDACIs is based on a strong mechanistic rationale. HDACIs can induce a more relaxed chromatin state, potentially increasing the accessibility of DNA to topoisomerase I and, consequently, to the action of this compound. tandfonline.com
Furthermore, a key synergistic mechanism is the impairment of DNA repair pathways by HDACIs. mdpi.com By inhibiting HDACs, these agents can downregulate the expression or activity of proteins involved in repairing the DNA double-strand breaks caused by camptothecins, thus enhancing their cytotoxic effect. mdpi.com Preclinical studies have consistently demonstrated that pretreatment with an HDACI followed by a topoisomerase inhibitor results in the strongest synergistic effects. tandfonline.com For example, the HDACI vorinostat (B1683920) showed strong synergistic cytotoxicity when administered before topotecan (B1662842) or camptothecin. tandfonline.com This suggests that the sequencing of these therapies is crucial for optimal efficacy.
| HDAC Inhibitor | Camptothecin Analog | Cell Lines | Key Findings | Reference |
|---|---|---|---|---|
| Romidepsin, Entinostat, Rocilinostat | Camptothecin (CPT) | K562 (Leukemia), HT1080 (Fibrosarcoma) | Class I HDAC inhibitors demonstrated strong synergistic effects with CPT. Pretreatment with the HDACI was essential. | researchgate.net |
| Vorinostat | Topotecan, Etoposide | Small Cell Lung Cancer (SCLC) | Strongest synergism was observed when vorinostat was administered sequentially before the topoisomerase inhibitor. Concurrent therapy often led to antagonism. | tandfonline.com |
| Valproic Acid, Sodium Butyrate, Vorinostat | - (General Principle) | Leukemia Cells | HDAC inhibitors induce upregulation of the pro-apoptotic protein Bax, sensitizing leukemia cells to apoptosis induced by other agents. | plos.org |
Combination with Radiotherapy and Oncolytic Viruses
Pairing systemic agents like this compound with localized therapies such as radiation or targeted biological agents like oncolytic viruses offers the potential for enhanced local tumor control and systemic efficacy.
Combination with Radiotherapy
Camptothecins, including this compound, are potent radiosensitizers. cancernetwork.comnih.gov The mechanism of radiosensitization is linked to their primary mode of action. By stabilizing the topoisomerase I-DNA complex, camptothecins induce DNA lesions that can interact with the DNA damage caused by ionizing radiation. cancernetwork.com This interaction is particularly effective against cancer cells in the S-phase of the cell cycle, which are typically the most resistant to radiation alone. cancernetwork.com The collision between the drug-stabilized cleavable complexes and the DNA replication machinery generates lethal double-strand breaks, thereby increasing the efficacy of a given radiation dose. cancernetwork.com
The timing and scheduling of drug administration relative to irradiation are critical for success. Preclinical research indicates that radiosensitization occurs only when the camptothecin is administered prior to radiation treatment. cancernetwork.com Studies with 9-aminocamptothecin, a close analog, demonstrated that a fractionated schedule of both the drug and radiation yielded a significantly greater effect than single-dose treatments, achieving a dose modifying factor of 2.8. nih.gov
| Treatment Regimen | Tumor Regrowth Delay | Dose Modifying Factor (DMF) | Reference |
|---|---|---|---|
| Single Dose (15 Gy Radiation + 4 mg/kg 9AC) | Modest Delay | 1.12 | nih.gov |
| Fractionated (28 Gy total + 4 mg/kg total 9AC) | Significant Delay | 2.8 | nih.gov |
Combination with Oncolytic Viruses
Oncolytic virotherapy is an emerging cancer treatment that uses viruses to selectively infect and kill cancer cells. Combining this approach with chemotherapy is a promising strategy to enhance antitumor effects. A preclinical study investigating a chemovirotherapeutic approach for breast adenocarcinoma used camptothecin in combination with an oncolytic measles virus. The results showed that the co-treatment yielded enhanced cytotoxicity and induced significantly more apoptosis in breast cancer cells compared to either treatment alone.
Chemo-Sonodynamic and Photodynamic Therapy Approaches
Sonodynamic therapy (SDT) and photodynamic therapy (PDT) are non-invasive modalities that use ultrasound or light, respectively, to activate a sensitizing agent, leading to the generation of cytotoxic reactive oxygen species (ROS) in the tumor. cancerbiomed.orgnih.gov Combining these localized, ROS-mediated therapies with this compound can create a powerful synergistic effect.
Recent studies have explored this combination using nanotechnology-based delivery systems. In one approach for metastatic lung cancer, cationic liposomes containing hydroxycamptothecin were administered along with the sonosensitizer 5-aminolevulinic acid (5-ALA). nih.gov The combined chemo-sonodynamic therapy (Chemo-SDT) resulted in higher cytotoxicity than either chemotherapy or SDT alone, driven by enhanced ROS production and increased cancer cell apoptosis. nih.gov Similarly, for chemo-photodynamic therapy (Chemo-PDT), nanoparticles were developed to co-deliver 10-hydroxycamptothecin (B1684218) and the photosensitizer chlorin (B1196114) e6. nih.gov Upon laser irradiation, these nanoparticles demonstrated excellent anticancer efficiency in both in vitro and in vivo models. nih.gov Interestingly, some research suggests that camptothecin itself can act as a photosensitizer, generating ROS upon UVA irradiation, which may contribute to its therapeutic effect in these combinations. nih.gov
Preclinical and Clinical Rationale for Combination Regimens
The rationale for developing combination regimens involving this compound is firmly rooted in extensive preclinical and clinical evidence. nih.govmdpi.com The primary goal is to achieve synergistic antitumor activity by targeting multiple, non-overlapping cellular pathways, thereby increasing cancer cell death and overcoming or preventing drug resistance. acs.org
Key Rationales for Combination Therapy:
Mechanistic Synergy: Combining agents that target different but complementary pathways, such as the dual inhibition of topoisomerase I and II, or targeting DNA replication (9-HCPT) while simultaneously crippling DNA repair mechanisms (with HDACIs or PARP inhibitors), can lead to a level of cytotoxicity unattainable with single agents. mdpi.com
Enhanced Efficacy: One agent can potentiate the effects of another. For instance, HDACIs can remodel chromatin to allow better access for 9-HCPT, and 9-HCPT can act as a radiosensitizer, increasing the cell-killing capacity of radiation at the tumor site. cancernetwork.comtandfonline.com
Spatio-Temporal Cooperation: Combination therapy allows for the strategic pairing of systemic treatments like chemotherapy with localized modalities. This compound can act systemically to control micrometastases, while radiotherapy, SDT, or PDT can provide robust control of the primary tumor. cancernetwork.com
Clinical trials with camptothecin derivatives have validated these principles. For example, a meta-analysis of studies on non-small cell lung cancer (NSCLC) found that the combination of irinotecan (B1672180) (a 9-HCPT prodrug) with cisplatin (B142131) demonstrated significantly higher efficacy compared to other irinotecan-based combinations. mdpi.com These findings underscore the clinical potential of rationally designed combination therapies and continue to drive the development of novel therapeutic strategies involving this compound.
Biomarker Discovery and Predictive Response to 9 Hydroxycamptothecin
Identification of Molecular Markers for Therapeutic Efficacy
The identification of reliable molecular markers is essential for predicting which patients are most likely to respond to 9-Hydroxycamptothecin-based therapies. Efficacy is often linked to the drug's primary target, cellular metabolism, and the integrity of DNA damage repair pathways.
DNA Damage Response and Repair Pathways : The formation of a stable complex between this compound, TOP1, and DNA results in DNA strand breaks. researchgate.net The cell's ability to repair this damage is a crucial determinant of sensitivity. Deficiencies in certain DNA repair pathways can render cancer cells more susceptible to the cytotoxic effects of the drug.
Tyrosyl-DNA Phosphodiesterase 1 (TDP1) : This enzyme is involved in the repair of TOP1-mediated DNA damage. Polymorphisms in the TDP1 gene have been investigated as potential biomarkers for irinotecan (B1672180) response. nih.gov
X-ray repair cross-complementing protein 1 (XRCC1) : As a key protein in the base excision repair pathway, XRCC1 also plays a role in repairing the DNA damage induced by camptothecins. Specific polymorphisms in the XRCC1 gene have been linked with response to irinotecan in some studies. nih.gov
Poly (ADP-ribose) polymerase (PARP) : PARP enzymes are critical for sensing DNA single-strand breaks and initiating repair. Inhibition of PARP can potentiate the cytotoxicity of camptothecins, suggesting that the baseline status of the PARP pathway could influence therapeutic efficacy. nih.gov
Table 1: Molecular Markers for Therapeutic Efficacy of Camptothecin (B557342) Derivatives
| Biomarker Category | Specific Marker | Function | Impact on Therapeutic Efficacy |
|---|---|---|---|
| Drug Target | Topoisomerase I (TOP1) | The enzyme inhibited by this compound. | Higher gene copy number may be associated with better objective response. nih.gov |
| DNA Repair | TDP1, XRCC1 | Enzymes involved in repairing TOP1-induced DNA damage. | Polymorphisms may be linked to treatment response. nih.gov |
| DNA Repair | PARP | Senses DNA damage and initiates repair. | Pathway status may influence sensitivity; a target for combination therapy. nih.gov |
| Drug Metabolism | UGT1A1 | Inactivates SN-38, the active metabolite of irinotecan. | Genetic polymorphisms (e.g., UGT1A1*28) can affect drug levels and efficacy. bioengineer.org |
Markers for Predicting and Monitoring Drug Resistance Development
Drug resistance, either pre-existing (de novo) or acquired during treatment, is a major obstacle to the success of chemotherapy. researchgate.net For this compound and its analogs, resistance is a multifactorial phenomenon involving several distinct cellular mechanisms. nih.gov Monitoring for the emergence of these resistance markers can provide valuable information for treatment decisions.
Reduced Intracellular Drug Accumulation : One of the most common mechanisms of resistance is the active efflux of the drug from the cancer cell, mediated by ATP-binding cassette (ABC) transporters. nih.govresearchgate.net
ABC Transporters : Proteins such as the breast cancer resistance protein (BCRP, also known as ABCG2) and the mitoxantrone-resistance half-transporter (MXR) have been shown to transport camptothecins out of the cell, thereby reducing the intracellular concentration and limiting the drug's ability to engage with its TOP1 target. nih.govaacrjournals.org Overexpression of these transporters is a well-documented mechanism of resistance in preclinical models. aacrjournals.org
Alterations in the Drug Target (Topoisomerase I) : Changes to the TOP1 enzyme itself can prevent the drug from binding effectively or stabilizing the DNA-enzyme complex.
Reduced TOP1 Expression : A straightforward mechanism of resistance is the downregulation of the TOP1 enzyme, which reduces the number of available targets for the drug. researchgate.net
TOP1 Mutations : Mutations in the TOP1 gene can alter the structure of the enzyme, particularly in the region where the camptothecin binds. researchgate.net These mutations can prevent the drug from trapping the enzyme on the DNA, rendering the cell resistant. researchgate.net
Altered Cellular Response to Drug-Induced Damage : Even if the drug successfully creates TOP1-DNA complexes, cells can develop resistance by altering their response to this damage.
Enhanced DNA Repair : Upregulation of DNA repair pathways, including those involving TDP1, can lead to more efficient removal of the TOP1-DNA adducts, mitigating the drug's cytotoxic effect. nih.gov
Checkpoint Activation and Apoptosis Evasion : The cellular response to DNA damage involves cell cycle checkpoints, which allow time for repair. Proteins like Claspin play a crucial role in activating these checkpoints. mdpi.com Alterations in these pathways or in downstream apoptotic signaling can allow cells to survive despite the presence of drug-induced DNA damage. researchgate.netmdpi.com
Table 2: Markers and Mechanisms of Resistance to Camptothecins
| Resistance Mechanism | Associated Markers | Method of Detection |
|---|---|---|
| Increased Drug Efflux | Overexpression of ABC transporters (e.g., BCRP/MXR) | Immunohistochemistry (IHC), qRT-PCR, Flow Cytometry |
| Target Alteration | Reduced expression of Topoisomerase I (TOP1) | IHC, Western Blot, qRT-PCR |
| Target Alteration | Mutations in the TOP1 gene | DNA Sequencing (e.g., PCR, NGS) |
| Altered Damage Response | Upregulation of DNA repair pathways | Gene expression analysis (e.g., RNA-Seq) |
| Altered Damage Response | Changes in cell cycle checkpoint proteins (e.g., Claspin) | Proteomic analysis, Western Blot |
Stratification of Patient Populations for Optimized Therapeutic Outcomes
Patient stratification involves categorizing patients into subgroups based on specific biomarkers to predict their response to a particular therapy. oxfordglobal.com This approach moves away from a "one-size-fits-all" model towards precision medicine, aiming to select the most effective treatment for the right patient population. oxfordglobal.com
Genomic and Proteomic Profiling : Comprehensive analysis of a patient's tumor can identify key biomarkers for sensitivity or resistance. For instance, assessing the TOP1 gene copy number or the expression levels of ABC transporters before initiating therapy could help stratify patients. nih.gov Those with high TOP1 levels and low transporter expression might be predicted to have a better response.
Germline Genetic Testing : Analyzing a patient's inherited genetic variations can be crucial, particularly for predicting drug metabolism and toxicity. The best-established example in the context of camptothecins is UGT1A1 genotyping prior to irinotecan therapy. bioengineer.org Patients identified as "poor metabolizers" due to the UGT1A1*28 polymorphism can be given a reduced dose to mitigate severe side effects while maintaining therapeutic activity. bioengineer.org This strategy is a clear example of using a biomarker to stratify patients for optimized treatment.
Integrated Biomarker Strategies : The future of patient stratification likely lies in combining multiple biomarkers. The OPTIMA trial, for example, prospectively investigates a triad (B1167595) of biomarkers for irinotecan therapy in colorectal cancer: the tumor's molecular profile, the patient's germline UGT1A1 genetics, and the activity of the gut microbial enzyme β-glucuronidase (GUS). bioengineer.org This multi-faceted approach acknowledges that therapeutic outcomes are the result of complex interactions between the tumor's biology, the host's genetics, and even the microbiome. bioengineer.org By integrating these different layers of biological information, clinicians can create a more nuanced and accurate prediction of a patient's likely response, enabling more precise and effective therapeutic strategies. bioengineer.orgoxfordglobal.com
Table of Compounds
| Compound Name |
|---|
| This compound |
| Irinotecan |
| Topotecan (B1662842) |
| SN-38 |
| Mitoxantrone |
| Epirubicin |
| Cyclophosphamide |
| Doxorubicin (B1662922) |
| Vincristine |
| Carboplatin |
| 5-fluorouracil |
| Oxaliplatin |
| Etoposide (B1684455) |
| Deruxtecan |
| Exatecan |
| Trastuzumab |
| Datopotamab deruxtecan |
| Gefitinib |
| Erlotinib |
| Warfarin |
| Chloroquine |
| Pyrimethamine |
| Sulfadoxine |
| Amodiaquine |
| Artemether |
| Lumefantrine |
| Piperaquine |
| Quinine |
| Mefloquine |
| Artesunate |
| Dihydroartemisinin |
Future Research Directions and Unresolved Challenges in 9 Hydroxycamptothecin Research
Development of Next-Generation 9-Hydroxycamptothecin Derivatives with Improved Profiles
A primary challenge in the clinical application of this compound is its poor solubility in water and the pH-dependent instability of its lactone ring, which is essential for its antitumor activity. mdpi.com Consequently, a major focus of future research is the rational design and synthesis of next-generation derivatives with more favorable physicochemical and pharmacological properties.
One promising strategy is the development of polymeric prodrugs . By conjugating this compound to soluble polymers like polyethylene (B3416737) glycol (PEG), researchers have been able to significantly enhance its water solubility and stability. mdpi.com These polymer-drug conjugates can also take advantage of the enhanced permeability and retention (EPR) effect for passive tumor targeting.
Another avenue of exploration is the creation of novel ester and carbamate (B1207046) derivatives . Modifications at the C-10 position of the camptothecin (B557342) skeleton have yielded successful prodrugs like irinotecan (B1672180), which is converted in the body to the active metabolite SN-38. mdpi.com Future research will likely focus on creating other derivatives with improved bioconversion efficiencies and reduced patient-to-patient variability.
The table below summarizes some approaches being taken to develop next-generation camptothecin derivatives.
| Strategy | Rationale | Example Compound Class | Desired Improvement |
| Prodrug Development | To enhance solubility and stability, and to achieve targeted drug release. | Carbamate-linked derivatives | Improved bioconversion and efficacy. |
| Polymer Conjugation | To increase water solubility, prolong circulation time, and enable passive tumor targeting via the EPR effect. | PEG-conjugated 10-hydroxycamptothecin (B1684218) | Enhanced solubility and stability. mdpi.com |
| Chemical Modification | To improve the therapeutic index by altering the structure-activity relationship. | Homocamptothecins (with a seven-membered lactone E-ring) | Enhanced plasma stability and stronger inhibition of topoisomerase I. researchgate.net |
These efforts are guided by an increasingly sophisticated understanding of the structure-activity relationships of the camptothecin class of molecules, aiming to create new agents with a wider therapeutic window.
Exploration of Novel Molecular Targets Beyond Topoisomerase I
For decades, the anticancer activity of camptothecins has been almost exclusively attributed to their inhibition of DNA topoisomerase I. nih.govbiochempeg.com This interaction leads to the stabilization of a cleavable complex between the enzyme and DNA, ultimately resulting in lethal double-strand breaks during DNA replication. biochempeg.comnih.gov However, emerging evidence suggests that the therapeutic effects of these compounds may be more complex, potentially involving molecular targets beyond topoisomerase I.
Some studies have indicated that certain camptothecin analogs can exert potent antitumor activity even when they are poor inhibitors of topoisomerase I. nih.gov This suggests the existence of alternative mechanisms of action. For example, camptothecins have been shown to affect cellular RNA and protein synthesis, hinting at a broader range of biological effects. nih.gov
Furthermore, research has shown that camptothecin can modulate the activity of hypoxia-inducible factor-1α (HIF-1α), a key regulator of the cellular response to low oxygen, by altering the expression of specific microRNAs (miRNAs). aacrjournals.org This finding opens up new avenues for understanding the drug's activity in the tumor microenvironment and suggests that its efficacy may not be solely dependent on its direct interaction with topoisomerase I. The development of non-camptothecin topoisomerase I inhibitors like indenoisoquinolines and indolocarbazoles, which have different resistance profiles, also underscores the importance of exploring alternative chemical scaffolds and potentially different binding modes or downstream effects. researchgate.netbenthamdirect.comnih.gov
Future investigations will likely focus on:
Identifying and validating non-topoisomerase I targets of this compound and its derivatives.
Elucidating the signaling pathways affected by these compounds independent of their topoisomerase I inhibitory activity.
Advanced Clinical Translation of Nano-Drug Delivery Systems
Nanotechnology offers a promising solution to many of the challenges associated with this compound, particularly its poor water solubility and lactone instability. nih.govnih.gov Encapsulating the drug within nanoparticles can protect it from degradation in the bloodstream, improve its pharmacokinetic profile, and facilitate its accumulation in tumor tissues through the EPR effect. nih.govnih.gov
Various types of nano-drug delivery systems have been developed for camptothecin and its derivatives, including:
Liposomes : These lipid-based nanoparticles can encapsulate both hydrophilic and hydrophobic drugs and have been used to formulate derivatives like irinotecan. nih.govnih.gov
Polymeric Nanoparticles : These are formed from biocompatible polymers and can be tailored to control the drug release rate. nih.gov
Albumin-bound Nanoparticles : Leveraging the natural transport properties of albumin, this technology has been successfully applied to other hydrophobic drugs. mdpi.com
Despite promising preclinical results, the clinical translation of these nanomedicines has been slow. nih.govscienceopen.com Several hurdles remain to be overcome, as detailed in the table below.
| Challenge Area | Description |
| Manufacturing and Scalability | Ensuring consistent, large-scale production of nanoparticles with controlled size, shape, and drug loading is a significant technical challenge. consensus.app |
| Biological Barriers | Rapid clearance by the immune system and inefficient accumulation and penetration in human tumors can limit therapeutic efficacy. nih.govconsensus.app |
| Safety and Biocompatibility | The long-term safety and potential immunogenicity of novel nanomaterials require thorough investigation. consensus.app |
| Regulatory and Cost Hurdles | The regulatory pathway for nanomedicines is still evolving, and the high cost of development and manufacturing can be a barrier to commercialization. scienceopen.comconsensus.app |
Future research will need to focus on optimizing nanoparticle design for better tumor targeting and penetration, as well as addressing the challenges related to manufacturing and regulatory approval to bring these advanced delivery systems to the clinic.
Strategies for Overcoming Acquired Drug Resistance in Clinical Settings
The development of drug resistance is a major limitation to the long-term efficacy of camptothecin-based therapies. nih.gov Resistance can arise through various mechanisms, which can be broadly categorized as follows:
Reduced Drug Accumulation : Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (BCRP), can actively pump camptothecin derivatives out of cancer cells, reducing their intracellular concentration. nih.govmdpi.com
Alterations in the Drug Target : Mutations in the topoisomerase I gene can lead to an enzyme that is less sensitive to inhibition by camptothecins. nih.govmdpi.com
Altered Cellular Response : Cancer cells can enhance their DNA repair mechanisms to fix the drug-induced DNA damage more efficiently. They can also upregulate anti-apoptotic pathways to evade programmed cell death. nih.govresearchgate.net
To combat these resistance mechanisms, several strategies are being investigated. One approach is the development of novel camptothecin analogs that are not substrates for efflux pumps or that can inhibit mutated forms of topoisomerase I. nih.govnih.gov For example, some non-camptothecin topoisomerase I inhibitors have shown efficacy against camptothecin-resistant cell lines. nih.govnih.gov
Another key strategy is the use of combination therapies . By combining this compound with other agents that target different pathways, it may be possible to prevent or overcome resistance. nih.gov For instance, combining it with inhibitors of DNA repair or with agents that promote apoptosis could enhance its cytotoxic effects and overcome resistance.
The table below outlines some of the key mechanisms of resistance and potential strategies to overcome them.
| Mechanism of Resistance | Description | Potential Strategy |
| Increased Drug Efflux | Overexpression of ABC transporters (e.g., ABCG2) pumps the drug out of the cell. mdpi.com | Development of non-substrate drug analogs; co-administration with efflux pump inhibitors. nih.govmdpi.com |
| Topoisomerase I Alterations | Mutations in the TOP1 gene reduce the drug's binding affinity. nih.gov | Use of novel inhibitors that bind to different sites or are effective against mutated forms. nih.gov |
| Enhanced DNA Repair | Upregulation of DNA repair pathways to fix drug-induced lesions. researchgate.net | Combination therapy with DNA repair inhibitors (e.g., PARP inhibitors). |
| Suppression of Apoptosis | Activation of anti-apoptotic pathways (e.g., NF-κB) to promote cell survival. nih.gov | Combination therapy with agents that induce or sensitize cells to apoptosis. |
Integration into Personalized Oncology Approaches
The future of cancer therapy lies in personalized medicine, where treatment decisions are tailored to the individual characteristics of a patient's tumor. For this compound and its derivatives, this means identifying biomarkers that can predict which patients are most likely to respond to the treatment and which are at higher risk of toxicity.
One well-established example in the realm of camptothecins is the role of UGT1A1 pharmacogenomics in irinotecan therapy. Irinotecan's active metabolite, SN-38, is inactivated by the UGT1A1 enzyme. Patients with certain genetic variations in the UGT1A1 gene have reduced enzyme activity, leading to higher levels of SN-38 and an increased risk of severe side effects. Testing for these variations allows for dose adjustments to improve safety.
For future applications of this compound, research is needed to identify and validate a broader range of predictive biomarkers. These could include:
Expression levels of Topoisomerase I : Tumors with higher levels of the target enzyme may be more sensitive to the drug.
Status of DNA repair pathways : Tumors with deficiencies in certain DNA repair pathways (e.g., BRCA mutations) might be hypersensitive to topoisomerase I inhibitors.
Genomic and transcriptomic signatures : High-throughput screening methods can be used to identify complex gene expression patterns that correlate with drug sensitivity or resistance.
By integrating these biomarkers into clinical practice, it will be possible to select patients who will benefit most from this compound therapy, thereby maximizing its efficacy while minimizing toxicity. This precision medicine approach is crucial for advancing the clinical utility of this important class of anticancer agents.
Q & A
Q. What experimental models are most effective for studying 9-HCPT's anticancer activity?
Methodological Answer:
- In vitro assays : Use cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity via MTT or CCK-8 assays, focusing on IC50 values .
- In vivo models : Employ xenograft mouse models to assess tumor regression and systemic toxicity. Ensure dose optimization based on pharmacokinetic profiles (e.g., lactone ring stability at physiological pH) .
- Mechanistic studies : Combine fluorescence microscopy and comet assays to visualize topoisomerase I inhibition and DNA damage .
Q. How can researchers validate the purity and stability of 9-HCPT in experimental settings?
Methodological Answer:
- Analytical techniques : Use HPLC with UV detection (λ = 254 nm) to quantify lactone vs. carboxylate forms, critical for bioactivity .
- Stability protocols : Store 9-HCPT in dark, anhydrous conditions at -20°C to prevent hydrolysis. Validate stability via NMR or mass spectrometry after reconstitution .
Q. What are the key pharmacological parameters to consider when designing 9-HCPT delivery systems?
Methodological Answer:
- Solubility enhancement : Use β-cyclodextrin complexes or liposomal encapsulation to improve aqueous solubility .
- Targeted delivery : Functionalize nanoparticles (e.g., silk fibroin-based systems) with ligands like folate to enhance tumor specificity .
- Pharmacokinetic monitoring : Track plasma half-life and biodistribution using radiolabeled 9-HCPT (e.g., tritium labeling) .
Advanced Research Questions
Q. How can enzymatic biosynthesis of 9-HCPT be optimized for scalable production?
Methodological Answer:
- Enzyme engineering : Overexpress CYP1A1 in Pichia pastoris to enhance regioselective hydroxylation of camptothecin. Optimize fermentation conditions (pH 6.5, 28°C) .
- Metabolic pathway modulation : Co-express methyltransferases (NtOMT1/2) and glycosyltransferases (NtUGT5) to study downstream modifications and improve yield .
- Data-driven optimization : Use response surface methodology (RSM) to model interactions between substrate concentration, enzyme activity, and reaction time .
Q. What strategies address conflicting data on 9-HCPT's efficacy across different cancer types?
Methodological Answer:
- Systematic meta-analysis : Aggregate data from preclinical studies using PRISMA guidelines, stratifying results by cancer type, dosage, and delivery system .
- Mechanistic reconciliation : Compare topoisomerase I expression levels (via qPCR/Western blot) in responsive vs. resistant cell lines to identify biomarkers .
- Experimental replication : Standardize protocols (e.g., serum-free media for in vitro assays) to minimize variability between labs .
Q. How can researchers design studies to overcome 9-HCPT's pharmacokinetic limitations?
Methodological Answer:
- Prodrug development : Synthesize pH-sensitive prodrugs (e.g., PEGylated derivatives) to stabilize the lactone form in circulation .
- Combination therapies : Co-administer with ABC transporter inhibitors (e.g., verapamil) to mitigate drug efflux in multidrug-resistant tumors .
- Computational modeling : Use PK/PD simulations (e.g., NONMEM) to predict optimal dosing regimens and reduce toxicity .
Data Contradiction and Reproducibility
Q. How should researchers handle discrepancies in reported IC50 values for 9-HCPT?
Methodological Answer:
- Standardize assays : Adopt CLSI guidelines for cell viability assays, including controls for pH-dependent lactone hydrolysis .
- Cross-lab validation : Share reference samples (e.g., NIST-certified 9-HCPT) to calibrate instruments and ensure inter-lab consistency .
- Transparency in reporting : Publish raw data and experimental conditions (e.g., cell passage number, serum type) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
